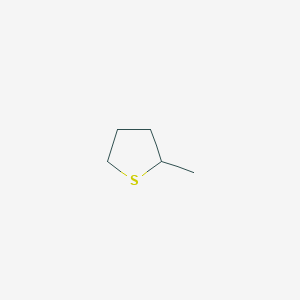

2-Methyltetrahydrothiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylthiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-5-3-2-4-6-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPGNQYBSTXCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870909 | |

| Record name | 2-Methylthiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795-09-1 | |

| Record name | 2-Methyltetrahydrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylthiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTETRAHYDROTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K290J6114Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyltetrahydrothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyltetrahydrothiophene, a heterocyclic organic compound, holds a significant position in the landscape of synthetic chemistry. Its unique structural features and reactivity profile make it a valuable intermediate in the synthesis of a wide array of molecules, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, spectral characteristics, key reactions, and safety considerations. The content is structured to offer not just a catalog of data, but a deeper understanding of the principles governing its chemical behavior, empowering researchers to leverage this versatile building block in their synthetic endeavors.

Introduction: The Significance of the Thiolane Scaffold

The tetrahydrothiophene, or thiolane, ring system is a recurring motif in a variety of natural products and synthetic molecules of biological importance. The inclusion of a sulfur atom within the five-membered saturated ring imparts distinct electronic and conformational properties that can influence a molecule's interaction with biological targets. The methyl substituent at the 2-position of this compound introduces a chiral center and further modulates its steric and electronic characteristics.

This guide will delve into the fundamental aspects of this compound, providing a robust knowledge base for its application in complex molecular design and synthesis. Understanding the nuances of its chemical behavior is paramount for its effective utilization in the development of novel therapeutics and agrochemicals. Thiophene derivatives, in general, are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its application in synthesis. These characteristics are crucial for purification, identification, and structural elucidation.

Physical Properties

This compound is a colorless to light yellow liquid with a characteristic odor.[2] Its key physical properties are summarized in the table below, providing essential data for handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 1795-09-1 | [3] |

| Molecular Formula | C₅H₁₀S | [3] |

| Molecular Weight | 102.20 g/mol | [3] |

| Boiling Point | 132 °C | [2] |

| Density | 0.96 g/cm³ | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule. The following sections detail the expected spectral features of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show complex multiplets for the ring protons due to spin-spin coupling. The methyl group will appear as a doublet. A detailed analysis of a similar compound, 2-methylthiophene, shows characteristic shifts for the ring protons and the methyl group, which can serve as a reference for interpreting the spectrum of the saturated analogue.[4][5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms, with their chemical shifts influenced by their proximity to the sulfur atom and the methyl group. Data for this compound is available in spectral databases.[3][6] The chemical shifts for the related compound, 2-methyltetrahydrofuran, can also provide comparative insights into the influence of the heteroatom on the carbon environment.[7]

The IR spectrum of this compound will be dominated by C-H stretching and bending vibrations. Key absorptions are expected in the following regions:

-

C-H stretching (alkane): 2850-3000 cm⁻¹

-

C-H bending: 1470-1450 cm⁻¹ and 1380-1365 cm⁻¹ (for the methyl group) The C-S stretching vibration is typically weak and appears in the fingerprint region.[8][9][10]

In electron ionization mass spectrometry (EI-MS), this compound will exhibit a molecular ion peak (M⁺) at m/z 102. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species. Common fragmentation pathways include the loss of the methyl group and cleavage of the tetrahydrothiophene ring.[11][12]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the catalytic hydrogenation of 2-methylthiophene being a prominent method.

Catalytic Hydrogenation of 2-Methylthiophene

This method involves the reduction of the aromatic thiophene ring to its saturated counterpart.

Reaction Scheme:

Caption: Catalytic hydrogenation of 2-methylthiophene.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize this compound by the catalytic hydrogenation of 2-methylthiophene.

Materials:

-

2-Methylthiophene

-

Palladium on carbon (Pd/C, 5% or 10%) or another suitable catalyst (e.g., MoS₂)

-

Hydrogen gas (H₂)

-

Solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

In a high-pressure reactor (autoclave), dissolve 2-methylthiophene in a suitable solvent.

-

Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring the hydrogen uptake or by analyzing aliquots using Gas Chromatography (GC).

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

Causality: The palladium catalyst provides a surface for the adsorption and activation of both hydrogen and the thiophene ring, facilitating the addition of hydrogen across the double bonds. The use of high pressure and temperature is necessary to overcome the aromatic stability of the thiophene ring.

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is primarily centered around the sulfur atom and the adjacent C-H bonds.

Oxidation Reactions

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. These transformations are valuable as they can significantly alter the polarity and coordinating ability of the molecule.

Reaction Scheme:

Caption: Stepwise oxidation of this compound.

Experimental Protocol: Oxidation to Sulfoxide and Sulfone

Objective: To selectively oxidize this compound to its corresponding sulfoxide or sulfone.

Materials:

-

This compound

-

Oxidizing agent (e.g., hydrogen peroxide, m-CPBA)

-

Solvent (e.g., acetic acid, dichloromethane)

Procedure for Sulfoxide Synthesis:

-

Dissolve this compound in a suitable solvent such as acetic acid.[13]

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of the oxidizing agent (e.g., 30% hydrogen peroxide) dropwise, maintaining the temperature below 20 °C.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or GC.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution) if necessary.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Procedure for Sulfone Synthesis:

-

Follow the same initial procedure as for the sulfoxide synthesis, but use at least two equivalents of the oxidizing agent.[14]

-

After the initial addition of the oxidant, the reaction mixture may require heating to drive the reaction to completion.

-

Monitor the reaction for the disappearance of the sulfoxide intermediate.

-

Follow the same workup and purification procedure as for the sulfoxide.

Causality: The choice of the oxidizing agent and the stoichiometry are critical for selective oxidation. Using one equivalent of a mild oxidant at low temperatures favors the formation of the sulfoxide.[15] Using an excess of a stronger oxidant or higher temperatures promotes further oxidation to the sulfone.[14]

Alkylation Reactions

The sulfur atom in this compound can act as a nucleophile, participating in alkylation reactions with suitable electrophiles like alkyl halides.

Experimental Protocol: S-Alkylation

Objective: To perform the S-alkylation of this compound.

Materials:

-

This compound

-

Alkylating agent (e.g., methyl iodide)

-

Solvent (e.g., acetone, acetonitrile)

Procedure:

-

Dissolve this compound in a suitable aprotic solvent.

-

Add the alkylating agent (e.g., methyl iodide) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

The formation of a sulfonium salt may be observed as a precipitate.

-

Monitor the reaction by TLC or NMR.

-

If a precipitate forms, it can be isolated by filtration, washed with a non-polar solvent, and dried.

Causality: The lone pair of electrons on the sulfur atom attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, leading to the formation of a new carbon-sulfur bond and a positively charged sulfonium ion.[16]

Applications in Drug Development and Agrochemicals

The thiophene scaffold is a "privileged structure" in medicinal chemistry, often acting as a bioisostere for the benzene ring and contributing to a wide range of therapeutic activities.[11][17] While direct applications of this compound in marketed drugs are not extensively documented, its derivatives serve as crucial building blocks.

Conceptual Application Workflow:

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. books.rsc.org [books.rsc.org]

- 3. This compound | C5H10S | CID 15711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118) [hmdb.ca]

- 6. 2-Methylthiophene(554-14-3) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. iosrjournals.org [iosrjournals.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Sulfone synthesis by oxidation [organic-chemistry.org]

- 15. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 16. jmaterenvironsci.com [jmaterenvironsci.com]

- 17. Thiophene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Methyltetrahydrothiophene

Introduction

2-Methyltetrahydrothiophene (CAS No. 1795-09-1), also known as 2-methylthiolane, is a sulfur-containing heterocyclic organic compound.[1] It consists of a saturated five-membered thiophane ring with a methyl group substituent.[1][2] This colorless to pale yellow liquid possesses a characteristic sulfurous odor and demonstrates solubility in a range of organic solvents.[1][2] While seemingly a simple molecule, this compound serves as a versatile building block and intermediate in diverse fields, from the synthesis of specialty chemicals and pharmaceuticals to applications in the flavor and fragrance industry.[2] Its unique reactivity and physical properties make it a compound of significant interest to researchers and process chemists.

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development. Furthermore, it outlines critical safety and handling protocols to ensure its responsible use in a laboratory setting.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical entity are paramount for its application in synthesis and analysis. These properties dictate solvent choice, reaction conditions, and purification strategies.

Structural and Physical Properties

This compound is a chiral molecule, though it is commonly supplied as a racemate.[3] Its saturated ring structure imparts flexibility, distinguishing it from its aromatic counterpart, 2-methylthiophene.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1795-09-1 | [1][4][5] |

| Molecular Formula | C₅H₁₀S | [3][4][5] |

| Molecular Weight | 102.20 g/mol | [2][3][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2][6] |

| Boiling Point | 132 °C | [2][7] |

| Density | 0.96 g/cm³ | [2][7] |

| Refractive Index (n20/D) | 1.49 - 1.5073 | [2][7] |

| Purity | Typically ≥ 98% (GC) |[2][6] |

Sources

- 1. CAS 1795-09-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H10S | CID 15711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 1795-09-1 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound CAS#: 1795-09-1 [amp.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2-Methyltetrahydrothiophene

This guide provides a comprehensive overview of the core physical properties of 2-Methyltetrahydrothiophene (CAS No: 1795-09-1), a heterocyclic organosulfur compound of significant interest in pharmaceutical development, flavor and fragrance industries, and as a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also insights into the practical implications of these properties and standardized methodologies for their verification.

Introduction: The Scientific Significance of this compound

This compound, also known as 2-methylthiolane, is a saturated five-membered ring structure containing a sulfur atom and a methyl substituent. Its unique structural characteristics impart a specific set of physical and chemical properties that make it a valuable building block in the synthesis of more complex molecules. Understanding these fundamental physical properties is paramount for its effective use in research and development, ensuring process safety, and predicting its behavior in various chemical environments. This guide will delve into the key physical parameters of this compound, providing both established data and the experimental context for their determination.

Core Physicochemical Properties

The fundamental physical characteristics of a compound dictate its behavior in a laboratory and industrial setting. For this compound, these properties are well-documented and are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀S | [1][2][3] |

| Molecular Weight | 102.20 g/mol | [1][2][4] |

| Appearance | Clear colorless to light yellow liquid | [2][4][5] |

| Melting Point | -100.7 °C | [4][6] |

| Boiling Point | 132-134 °C | [2][4] |

| Density | 0.9583 - 0.96 g/cm³ at 20 °C | [2][4] |

| Refractive Index (n20/D) | 1.49 - 1.5073 | [2][4] |

| Solubility | Soluble in organic solvents; slightly soluble in water (3 g/L at 25 °C) | [2][5] |

| Vapor Pressure | 10.9 mmHg at 25 °C | [4] |

| Flash Point | 132°C (This appears to be an error in the source, likely a typo for the boiling point. A more realistic flash point is likely lower) | [4] |

Expert Insight: The low melting point and high boiling point indicate that this compound exists as a liquid over a wide temperature range, which is advantageous for its use as a solvent or reactant in various chemical processes. Its solubility profile, being miscible with many organic solvents while having limited water solubility, is characteristic of a moderately polar organic compound and is a key consideration in reaction workups and purification schemes.

Spectroscopic and Chromatographic Profile

The structural elucidation and purity assessment of this compound are critically dependent on modern analytical techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the molecular structure. While specific spectral data is available across various databases, the key feature to expect in the ¹H NMR spectrum would be a complex pattern of multiplets for the aliphatic protons of the tetrahydrothiophene ring and a distinct signal for the methyl group protons.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by C-H stretching and bending vibrations typical of alkanes, as well as vibrations associated with the C-S bond.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at m/z 102, corresponding to its molecular weight.[7]

Chromatographic Behavior

The Kovats Retention Index is a useful parameter for identifying this compound in complex mixtures using gas chromatography (GC).

-

Standard Non-polar Column: 822 - 851[1]

-

Semi-standard Non-polar Column: 850 - 885[1]

-

Standard Polar Column: 1112 - 1134[1]

Expert Insight: The significant difference in the Kovats indices between polar and non-polar GC columns highlights the moderate polarity of the molecule, which can be exploited for achieving optimal separation in chromatographic analyses.

Experimental Protocols for Property Determination

To ensure the quality and consistency of this compound used in research and development, in-house verification of its physical properties is often necessary. The following are standardized, step-by-step methodologies for determining key physical parameters.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This protocol describes a micro boiling point determination method, suitable for small sample volumes.

Methodology:

-

Apparatus Setup:

-

A Thiele tube or a similar oil bath apparatus.

-

A thermometer (calibrated).

-

A small test tube (e.g., 75 x 10 mm).

-

A capillary tube (sealed at one end).

-

-

Procedure:

-

Add a small amount (0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer and immerse it in the oil bath of the Thiele tube.

-

Heat the oil bath gently and observe the capillary tube.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Caption: Workflow for Boiling Point Determination.

Measurement of Refractive Index

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a highly sensitive measure of purity.

Methodology:

-

Apparatus:

-

A calibrated Abbe refractometer.

-

A constant temperature water bath.

-

-

Procedure:

-

Ensure the refractometer prisms are clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Set the circulating water bath to the desired temperature (e.g., 20 °C).

-

Apply a few drops of this compound to the surface of the prism.

-

Close the prisms and allow the sample to equilibrate to the set temperature.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

-

Caption: Protocol for Refractive Index Measurement.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated area, away from sources of ignition.[1][5] It is also classified as harmful if swallowed and may cause skin and eye irritation.[1][5]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from heat and sources of ignition.[5]

Conclusion

The physical properties of this compound define its utility as a versatile chemical intermediate. A thorough understanding of these properties, coupled with rigorous experimental verification, is essential for its successful application in research and development. This guide provides a foundational understanding of these characteristics, empowering scientists to utilize this compound effectively and safely.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). blackberry thiophenone 2-methyltetrahydrothiophen-3-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound 1,1-dioxide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dihydro-2-methyl-3(2H)-thiophenone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-2-tetrahydrothiophenethiol. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Thiophene, tetrahydro-2-methyl- (CAS 1795-09-1). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene, tetrahydro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene, tetrahydro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylthiophene. Retrieved from [Link]

-

DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]

Sources

- 1. This compound | C5H10S | CID 15711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. This compound CAS#: 1795-09-1 [amp.chemicalbook.com]

- 7. Thiophene, tetrahydro-2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methyltetrahydrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydrothiophene, also known as 2-methylthiolane, is a saturated heterocyclic organosulfur compound with the chemical formula C₅H₁₀S.[1][2] As a derivative of tetrahydrothiophene, it is a five-membered ring containing a sulfur atom. This scaffold is of significant interest in various fields, including flavor and fragrance chemistry, and serves as a crucial structural motif in medicinal chemistry and drug development.[3] The non-planar, flexible nature of the thiolane ring, combined with the stereochemical implications of the methyl substituent, imparts specific three-dimensional characteristics that govern its physical properties and biological interactions.

This technical guide provides a detailed exploration of the molecular structure and chemical bonding of this compound. We will synthesize findings from high-resolution microwave spectroscopy and quantum chemical calculations to offer a comprehensive understanding of its conformational landscape, geometric parameters, and the electronic nature of its covalent bonds. This document is intended to serve as a foundational resource for scientists leveraging this molecule in complex chemical systems.

I. Molecular Structure and Conformational Analysis

The structure of this compound is fundamentally defined by two key features: the chirality at the C2 carbon and the puckering of the five-membered tetrahydrothiophene ring.

Chirality

The presence of a methyl group at the C2 position creates a chiral center, meaning this compound exists as a racemic mixture of two enantiomers: (R)-2-methyltetrahydrothiophene and (S)-2-methyltetrahydrothiophene.

Ring Conformation: The Predominance of Twist Forms

Unlike planar aromatic rings, the saturated tetrahydrothiophene ring is puckered to minimize steric and torsional strain. For five-membered rings, the two most common conformations are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. High-level spectroscopic analysis combined with computational chemistry has definitively shown that the lowest energy conformations of this compound are two distinct twist conformers.[4][5]

A seminal study utilizing molecular beam Fourier transform microwave (MB-FTMW) spectroscopy in conjunction with quantum chemical calculations at the MP2/6-311++G(d,p) level of theory identified and characterized these two stable twist conformers.[4][6] The interconversion between these conformers can be visualized as a pseudorotation pathway.

Caption: Energy landscape showing the two stable twist conformers of this compound.

The relative energies of these conformers are very close, indicating that both are significantly populated at room temperature. The energy barrier for interconversion between them is also relatively low.

II. Chemical Bonding and Electronic Structure

The bonding in this compound is characterized by single covalent bonds. The presence of the sulfur heteroatom, however, introduces specific electronic features that influence the molecule's geometry and reactivity.

Bond Lengths and Angles

The precise determination of bond lengths and angles is critical for accurate molecular modeling and understanding intermolecular interactions. While experimental values from the definitive microwave spectroscopy study are not publicly tabulated, high-level quantum chemical calculations (MP2/6-311++G(d,p)), which show excellent agreement with such experimental data for related molecules, provide a reliable set of geometric parameters.[7]

Below is a table of calculated structural parameters for the most stable twist conformer of this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | (Å) | |

| C2-S | 1.85 | |

| C5-S | 1.84 | |

| C2-C3 | 1.54 | |

| C3-C4 | 1.55 | |

| C4-C5 | 1.54 | |

| C2-C(Me) | 1.53 | |

| Bond Angles | (Degrees) | |

| C5-S-C2 | 93.5 | |

| S-C2-C3 | 105.0 | |

| C2-C3-C4 | 106.2 | |

| C3-C4-C5 | 106.5 | |

| C4-C5-S | 104.8 | |

| S-C2-C(Me) | 111.5 |

Note: These values are derived from MP2/6-311++G(d,p) level calculations and represent a structurally realistic model.

Electronic Characteristics of the C-S-C Moiety

The sulfur atom in the thiolane ring possesses two non-bonding lone pairs of electrons. These lone pairs occupy approximately sp³-hybridized orbitals and are crucial to the molecule's chemical personality. They are responsible for its Lewis basicity and its ability to coordinate to metal centers. The C-S-C bond angle of approximately 93.5° is significantly smaller than the ideal tetrahedral angle of 109.5°, a common feature in saturated sulfur heterocycles. This acute angle is a consequence of the larger size of the sulfur atom and the p-character of its bonding orbitals. The C-S bonds are longer and weaker than corresponding C-C bonds, making them potential sites for chemical reactions.

III. Experimental and Computational Methodologies

A combination of experimental spectroscopy and computational chemistry is required for a complete understanding of this compound's structure.

Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy provides highly precise data on the rotational constants of a molecule in the gas phase, from which its geometry can be accurately determined.

Objective: To determine the rotational constants and deduce the gas-phase structure of this compound.

Methodology:

-

Sample Introduction: A sample of this compound is introduced into a high-vacuum chamber of a molecular-jet Fourier transform microwave (MJ-FTMW) spectrometer.[8] The sample is typically seeded in an inert carrier gas (e.g., Neon or Argon) and expanded supersonically into the chamber, cooling the molecules to a few Kelvin.

-

Microwave Excitation: The cooled molecular jet passes through a Fabry-Pérot resonator. A short, high-power microwave pulse is used to polarize the molecules, exciting them into a coherent superposition of rotational states.

-

Signal Detection: After the excitation pulse, the molecules emit a free induction decay (FID) signal as they relax. This time-domain signal is detected.

-

Data Processing: The FID is converted to a frequency-domain spectrum via a Fourier transform. The resulting spectrum shows sharp rotational transitions with very high resolution.

-

Spectral Analysis: The frequencies of the observed transitions are fitted using a semi-rigid rotor Hamiltonian to determine the molecule's rotational constants (A, B, C). By analyzing the spectra of isotopologues (e.g., ³⁴S, ¹³C), the positions of individual atoms can be determined, leading to a precise molecular structure.

Caption: General workflow for determining molecular structure using microwave spectroscopy.

Computational Protocol: Quantum Chemical Calculations

Quantum chemistry provides essential support for interpreting experimental data and exploring conformational landscapes.

Objective: To calculate the geometry, relative energies, and rotational constants of this compound conformers.

Methodology:

-

Initial Structure Generation: An initial 3D structure of this compound is generated.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all potential low-energy structures (e.g., various twist and envelope forms).

-

Geometry Optimization: Each potential conformer is subjected to a full geometry optimization. For high accuracy that correlates well with microwave spectroscopy data, Møller-Plesset perturbation theory (MP2) with a large, flexible basis set like 6-311++G(d,p) is a proven choice.[4]

-

Frequency Calculation: A vibrational frequency calculation is performed on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Analysis: The relative energies of the conformers are calculated, including ZPVE corrections, to determine the most stable forms and their predicted population ratios.

-

Property Calculation: Rotational constants are calculated from the optimized geometries. These values are then directly compared with the experimental data from microwave spectroscopy to confirm the correct identification of the observed conformers.

Conclusion

The molecular architecture of this compound is a nuanced interplay of its chiral nature and the inherent flexibility of the five-membered thiolane ring. High-resolution spectroscopic evidence, corroborated by sophisticated quantum chemical models, establishes that the molecule predominantly adopts non-planar twist conformations. The C-S-C linkage, with its acute bond angle and electron-rich lone pairs, is the key electronic feature defining the molecule's reactivity and intermolecular behavior. A thorough understanding of these structural and bonding characteristics, as detailed in this guide, is indispensable for professionals in drug discovery and materials science who seek to rationally design and manipulate molecular systems containing this important heterocyclic motif.

References

- Nguyen, H. V. L., et al. (2023). Barrier to Methyl Internal Rotation and Equilibrium Structure of 2-Methylthiophene Determined by Microwave Spectroscopy. MDPI.

- Van, V., et al. (2014). Conformational Transformations of Sulfur-Containing Rings: this compound Gas-Phase Structures. ChemPhysChem.

- Request PDF. (n.d.). The heavy atom structures and 33 S quadrupole coupling constants of 2-thiophenecarboxaldehyde: insights from microwave spectroscopy.

- Van, V., et al. (2014). Cover Picture: Conformational Transformations of Sulfur-Containing Rings: this compound Gas-Phase Structures (ChemPhysChem 2/2015). ChemPhysChem.

- Stahl, W., et al. (2015). Sulfur-Containing Flavors: Gas Phase Structures of Dihydro-2-Methyl-3-Thiophenone. Wiley Online Library.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Shafiee, A., et al. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular structures and electronic properties of helical thiophene carbon–sulfur oligomers, H2(C2S) n C2H2 (n = 1–20) [ouci.dntb.gov.ua]

- 3. Two methyl internal rotations of 2-acetyl-4-methylthiophene explored by microwave spectroscopy and quantum chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 2-Methyltetrahydrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methyltetrahydrothiophene

This compound (2-MeTHT), also known as 2-methylthiolane, is a saturated heterocyclic compound with a five-membered ring containing a sulfur atom and a methyl substituent. Its unique physicochemical properties, including its role as a solvent and its presence as a volatile organic compound, have garnered interest across various scientific disciplines. In the pharmaceutical and drug development sectors, the tetrahydrothiophene scaffold is a recurring motif in various biologically active molecules. Furthermore, understanding the synthesis of sulfur-containing heterocycles is of paramount importance in the context of hydrodesulfurization (HDS) processes in the petrochemical industry, where thiophenic compounds are common contaminants in fossil fuels.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental methodologies, and a critical evaluation of each approach. The information presented herein is intended to equip researchers and professionals with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific application.

Principal Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Catalytic Hydrogenation of 2-Methylthiophene: This is the most direct and widely explored route, involving the saturation of the aromatic thiophene ring of the readily available precursor, 2-methylthiophene.

-

Cyclization of Acyclic Precursors: This strategy involves the formation of the tetrahydrothiophene ring from a linear carbon chain containing the requisite sulfur atom, typically through an intramolecular nucleophilic substitution.

Part 1: Catalytic Hydrogenation of 2-Methylthiophene

The catalytic hydrogenation of 2-methylthiophene to this compound is a well-established transformation that involves the addition of hydrogen across the double bonds of the thiophene ring in the presence of a heterogeneous catalyst.

Mechanistic Considerations: Hydrogenation vs. Hydrodesulfurization (HDS)

The catalytic hydrogenation of thiophenic compounds is mechanistically complex, with a key competing reaction being hydrodesulfurization (HDS). HDS involves the cleavage of the carbon-sulfur bonds, leading to the formation of acyclic hydrocarbons and hydrogen sulfide. The desired outcome, the formation of this compound, requires the selective hydrogenation of the carbon-carbon double bonds without rupturing the C-S bonds.

The reaction pathway is highly dependent on the choice of catalyst, reaction temperature, and hydrogen pressure. Generally, the process is believed to proceed through the sequential hydrogenation of the double bonds. A detailed study of the hydrodesulfurization of 2-methylthiophene suggests that the splitting of the S–C bond in this compound can be faster than the initial hydrogenation of the thiophene ring under certain high-pressure conditions, leading to the formation of a thiol intermediate which is then further reduced.[1]

Key Catalytic Systems

Several catalytic systems have been investigated for the hydrogenation of 2-methylthiophene, each with its own advantages and disadvantages in terms of activity, selectivity, and cost.

-

Noble Metal Catalysts (Platinum and Palladium): Platinum-based catalysts, such as 2% Pt/Al₂O₃, have demonstrated high reactivity and selectivity towards the formation of this compound at moderate temperatures.[2] Palladium sulfide catalysts have also been shown to be effective for the gas-phase hydrogenation of thiophene to tetrahydrothiophene, yielding the desired product in 70-90% selectivity with 30-60% conversion.

-

Raney Nickel: Raney Nickel is a versatile and cost-effective catalyst for hydrogenation reactions. It is particularly known for its ability to reduce C-S bonds, which in this case can be a competing desulfurization pathway. However, under controlled conditions, it can be employed for the hydrogenation of the thiophene ring. The catalyst is typically prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution.[3]

Experimental Protocol: Hydrogenation using Raney Nickel

The following protocol is a general procedure for the hydrogenation of an unsaturated heterocycle using Raney Nickel and can be adapted for the synthesis of this compound.

Materials:

-

2-Methylthiophene

-

Raney Nickel (activated)[3]

-

Ethanol (or other suitable solvent)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Hydrogen gas

Procedure:

-

Catalyst Preparation: Prepare activated Raney Nickel from a nickel-aluminum alloy according to established procedures.[4] The catalyst should be stored under water or a suitable solvent to prevent pyrophoric activity in air.[3]

-

Reaction Setup: In a high-pressure autoclave, place a slurry of Raney Nickel in ethanol.

-

Substrate Addition: Add 2-methylthiophene to the autoclave.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm). Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by measuring the hydrogen uptake.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be handled with care as it may be pyrophoric.

-

Purification: Remove the solvent from the filtrate by distillation. The crude this compound can be purified by fractional distillation.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common solvent for hydrogenation reactions as it is relatively inert and can dissolve both the substrate and hydrogen to some extent.

-

Temperature and Pressure: Higher temperatures and pressures generally increase the rate of hydrogenation but may also favor the competing hydrodesulfurization reaction. Optimization of these parameters is crucial for achieving high selectivity.

-

Catalyst Loading: The amount of catalyst used will affect the reaction rate. A higher catalyst loading will lead to a faster reaction but also increases cost and may complicate the work-up.

Part 2: Synthesis via Cyclization of Acyclic Precursors

Synthesis from 1,4-Dihalopentane and a Sulfide Source

This method is an adaptation of the well-established synthesis of tetrahydrothiophene from 1,4-dihalobutanes.[4] By using a 1,4-dihalopentane, the methyl-substituted analog can be prepared.

Reaction Scheme:

Mechanistic Pathway

The reaction proceeds via a double nucleophilic substitution (SN2) mechanism. The sulfide ion (S²⁻) acts as a potent nucleophile, sequentially displacing the two halide leaving groups on the pentane chain to form the five-membered ring.

Experimental Protocol: Synthesis from 1,4-Dibromopentane

The following is a representative protocol based on the synthesis of tetrahydrothiophene.[4]

Materials:

-

1,4-Dibromopentane

-

Sodium sulfide (anhydrous or hydrated)

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Water (if using hydrated sodium sulfide)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium sulfide in a mixture of DMF and water (if necessary).

-

Substrate Addition: Add 1,4-dibromopentane to the stirred solution of sodium sulfide.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is used to dissolve both the ionic sodium sulfide and the organic dihalide, facilitating the bimolecular reaction.

-

Temperature: Heating the reaction to reflux provides the necessary activation energy for the SN2 reactions to proceed at a reasonable rate.

-

Reactant Stoichiometry: A slight excess of the sulfide source is often used to ensure complete conversion of the dihalide.

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | 2-Methylthiophene, H₂ | Pt/Al₂O₃, PdS, Raney Ni | 100-250°C, 50-100 atm | Moderate to High[2] | Direct route from a common precursor. | Requires high pressure and temperature; potential for catalyst poisoning and competing hydrodesulfurization. |

| Cyclization | 1,4-Dihalopentane, Na₂S | - | Reflux in DMF | Good[4] | Avoids high-pressure equipment; can be adapted for various substituted thiolanes. | The required dihalopentane may not be as readily available as 2-methylthiophene. |

Visualization of Key Processes

Experimental Workflow for Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of 2-methylthiophene.

Reaction Mechanism for Cyclization Pathway

Sources

A Technical Guide to 2-Methyltetrahydrothiophene: Nomenclature, Identifiers, and Properties

Introduction

2-Methyltetrahydrothiophene is a heterocyclic organic compound essential for various applications in chemical synthesis and research.[1] As a saturated derivative of thiophene, its precise identification is critical for researchers in drug development and chemical manufacturing.[1] Misidentification through improper nomenclature can lead to significant errors in experimental design and outcomes. This guide provides a definitive resource on the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, synonyms, and key physicochemical properties of this compound, ensuring accuracy for scientific and industrial applications.

Part 1: IUPAC Nomenclature and Rationale

The officially recognized IUPAC name for this compound is 2-methylthiolane .[2]

Nomenclature Breakdown:

-

Thiolane: This is the principal part of the name and designates the core heterocyclic structure. It refers to a five-membered, saturated ring containing one sulfur atom. It is the saturated analog of thiophene.

-

2-methyl: This prefix indicates the presence of a methyl group (-CH₃) as a substituent on the ring. The "2-" specifies the location of this methyl group. According to IUPAC rules for numbering heterocyclic systems, the heteroatom (in this case, sulfur) is assigned position 1. The numbering then proceeds around the ring to give the substituents the lowest possible locants.

Therefore, the name "2-methylthiolane" unambiguously describes a thiolane ring with a methyl group attached to the carbon atom adjacent to the sulfur atom.

Part 2: Synonyms and Common Identifiers

In scientific literature, patents, and commercial catalogs, 2-methylthiolane is frequently referenced by several synonymous names. Awareness of these synonyms is crucial for comprehensive literature searches and material procurement.

Common Synonyms:

-

Tetrahydro-2-methylthiophene[3]

Workflow for Compound Verification

To ensure the correct identification of 2-methylthiolane, researchers should utilize a multi-identifier verification workflow. This process prevents ambiguity arising from the use of various synonyms.

Caption: Workflow for verifying the identity of 2-methylthiolane.

Part 3: Key Identifiers and Physicochemical Properties

For unambiguous identification in a laboratory or computational setting, standardized chemical identifiers are paramount.

Table 1: Chemical Identifiers for 2-Methylthiolane

| Identifier | Value | Source |

| CAS Number | 1795-09-1 | [2][3][4] |

| PubChem CID | 15711 | [2] |

| EC Number | 217-270-2 | [2] |

| InChI | InChI=1S/C5H10S/c1-5-3-2-4-6-5/h5H,2-4H2,1H3 | [1][3] |

| SMILES | CC1CCCS1 | [1] |

Molecular Structure

The two-dimensional structure of 2-methylthiolane is depicted below, illustrating the numbering of the heterocyclic ring.

Caption: 2D structure of 2-methylthiolane with IUPAC numbering.

Table 2: Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental planning, including solvent selection and safety assessments.

| Property | Value | Unit |

| Molecular Formula | C₅H₁₀S | - |

| Molecular Weight | 102.20 | g/mol |

| Appearance | Clear colorless to light yellow liquid | - |

| Solubility | Sparingly soluble in water (3 g/L at 25°C) | g/L |

Data sourced from PubChem and Guidechem unless otherwise noted.[2][5]

Conclusion

The consistent and accurate use of chemical nomenclature is fundamental to scientific integrity and reproducibility. The authoritative IUPAC name for the compound with CAS number 1795-09-1 is 2-methylthiolane . While synonyms such as "this compound" are prevalent, researchers and drug development professionals should prioritize the use of the IUPAC name and unique identifiers like the CAS number to prevent ambiguity. This guide serves as a foundational reference to ensure clarity and precision in future research and development involving this versatile heterocyclic compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-tetrahydrothiophenethiol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl thiolane, 1795-09-1. Retrieved from [Link]

-

PubChem. (n.d.). This compound 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, tetrahydro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1795-09-1| Chemical Name : this compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). blackberry thiophenone 2-methyltetrahydrothiophen-3-one. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, tetrahydro-2-methyl-. NIST Chemistry WebBook, Gas phase thermochemistry data. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methylthiolane-2-thiol, 62308-60-5. Retrieved from [Link]

-

Scent.vn. (n.d.). 2-Methylthiophene (CAS 554-14-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Data of 2-Methyltetrahydrothiophene

This guide provides a comprehensive analysis of the spectral data for 2-Methyltetrahydrothiophene (CAS No. 1795-09-1), a heterocyclic organic compound with the molecular formula C₅H₁₀S.[1][2][3][4] As a saturated sulfur-containing heterocycle, its structural elucidation relies heavily on modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for molecular characterization.

Introduction to this compound

This compound, also known as 2-methylthiolane, is a five-membered saturated ring containing a sulfur atom and a methyl substituent on the carbon atom adjacent to the sulfur.[1][2] Its structure presents a chiral center at the C2 position. Understanding the precise arrangement of atoms and the electronic environment within the molecule is paramount for its application in chemical synthesis and pharmaceutical development. Spectroscopic analysis provides the necessary tools for this detailed molecular examination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.

Methodology: Acquiring NMR Spectra

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the protons on the tetrahydrothiophene ring. Due to the chirality at the C2 position, the geminal protons on the C3 and C4 positions are diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns.

Predicted ¹H NMR Data and Interpretation:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| CH₃ | ~1.3 | Doublet | J ≈ 7 | 3H |

| H2 | ~3.3 | Multiplet | - | 1H |

| H5 (α to S) | ~2.8 - 3.0 | Multiplet | - | 2H |

| H3, H4 | ~1.6 - 2.2 | Multiplet | - | 4H |

-

CH₃ Protons: These protons are on the carbon adjacent to the chiral center (C2) and are expected to appear as a doublet due to coupling with the single proton on C2.

-

H2 Proton: This proton is on the carbon bearing the methyl group and adjacent to the sulfur atom. It will be a complex multiplet due to coupling with the methyl protons and the two non-equivalent protons on C3.

-

H5 Protons: These protons are on the carbon adjacent to the sulfur atom and will be deshielded, appearing at a lower field than the other methylene protons.

-

H3 and H4 Protons: These methylene protons will appear as complex multiplets in the aliphatic region due to geminal and vicinal coupling.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will show five distinct signals, corresponding to the five carbon atoms in the molecule.

Experimental ¹³C NMR Data and Interpretation: [1]

| Carbon Assignment | Chemical Shift (ppm) |

| C2 | 44.2 |

| C5 | 34.9 |

| C3 | 32.5 |

| C4 | 29.8 |

| CH₃ | 21.7 |

-

C2: This carbon is bonded to the sulfur atom and the methyl group, making it the most downfield of the ring carbons.

-

C5: This carbon is also adjacent to the sulfur atom, resulting in a downfield shift.

-

C3 and C4: These are the methylene carbons of the ring and appear in the typical aliphatic region.

-

CH₃: The methyl carbon appears at the most upfield position, as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology: Acquiring IR Spectra

The IR spectrum of this compound, a liquid at room temperature, can be obtained using a neat sample between two salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

IR Spectral Analysis

The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-S bond vibrations.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C-H stretching (sp³) | Strong |

| 1465-1450 | C-H bending (CH₂ scissors) | Medium |

| 1380-1370 | C-H bending (CH₃ umbrella) | Medium |

| ~700-600 | C-S stretching | Weak to Medium |

-

C-H Stretching: The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in saturated aliphatic compounds.

-

C-H Bending: The bands in the 1465-1370 cm⁻¹ range correspond to the bending vibrations of the CH₂ and CH₃ groups.

-

C-S Stretching: The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum, making it sometimes difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Methodology: Acquiring Mass Spectra

The mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.

Mass Spectral Analysis

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (102.20 g/mol ).[1] The fragmentation pattern is characteristic of cyclic sulfides.

Key Mass Spectral Data: [1]

| m/z | Proposed Fragment |

| 102 | [C₅H₁₀S]⁺ (Molecular Ion) |

| 87 | [M - CH₃]⁺ |

| 59 | [C₂H₃S]⁺ |

| 45 | [CHS]⁺ |

Proposed Fragmentation Pathway:

The primary fragmentation of the molecular ion involves the loss of the methyl group to form a stable cyclic cation at m/z 87. Further fragmentation of the ring can lead to the formation of smaller sulfur-containing ions.

Sources

2-Methyltetrahydrothiophene discovery and history

An In-depth Technical Guide to 2-Methyltetrahydrothiophene: From Discovery to Modern Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (2-MeTHT), a heterocyclic organosulfur compound of significant interest in both industrial and research settings. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's historical context, physicochemical properties, synthesis methodologies, and key applications, grounding all claims in verifiable scientific literature.

Introduction: A Profile of this compound

This compound (also known as 2-Methylthiolane) is a saturated heterocyclic compound featuring a five-membered ring containing one sulfur atom and a methyl group at the second position.[1][2] It is a colorless to light yellow liquid characterized by a distinct sulfurous odor.[1] While not a household name, 2-MeTHT is a versatile molecule that serves as a crucial building block in organic synthesis, a specialized flavoring agent, and an important intermediate in the development of novel pharmaceuticals.[3] Its unique structural and chemical properties, including its solubility in organic solvents and the reactivity conferred by the sulfur atom, make it a valuable tool for chemists.[1][3] This guide aims to provide an in-depth exploration of its scientific journey, from its conceptual origins to its current, multifaceted applications.

Historical Context and Discovery

The specific moment of the first synthesis of this compound is not prominently documented in seminal discovery papers, a common fate for many specialized chemicals. Its emergence is intrinsically linked to the broader history of thiophene chemistry. Thiophene itself was discovered by Viktor Meyer in 1883 as a contaminant in benzene derived from coal tar. This discovery opened the door to the exploration of a vast new class of sulfur-containing heterocycles.

The development of 2-MeTHT's unsaturated precursor, 2-methylthiophene, was a logical next step in this exploration. Early 20th-century research focused on isolating and synthesizing alkylated thiophenes.[4] A significant advancement in the production of these precursors came with a 1948 patent detailing a process for manufacturing methyl thiophene by reacting pentane with sulfur at high temperatures.[5]

The synthesis of this compound itself would have followed from established principles of organic chemistry, specifically the catalytic hydrogenation of the aromatic thiophene ring. This reduction of 2-methylthiophene would have been a straightforward, albeit important, development for researchers seeking to understand the properties of saturated sulfur heterocycles or requiring a stable, non-aromatic building block for more complex syntheses. Its journey from a laboratory curiosity to an industrial chemical was driven by the discovery of its utility in niche but important applications, particularly in the flavor and pharmaceutical industries.

Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1795-09-1 | [2][3][6] |

| Molecular Formula | C₅H₁₀S | [1][3][6] |

| Molecular Weight | 102.20 g/mol | [3][6] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |

| Odor | Sulfurous | [1][7] |

| Boiling Point | 132 °C | [3] |

| Density | ~0.96 g/mL | [3] |

| Refractive Index | n20/D ~1.49 | [3] |

| Solubility | Soluble in organic solvents | [1][3] |

These properties make 2-MeTHT a stable, manageable liquid under standard laboratory conditions, suitable for a variety of synthetic applications.

Synthesis Methodology: A Technical Protocol

The most direct and common method for preparing this compound is through the catalytic hydrogenation of its aromatic precursor, 2-methylthiophene. This process involves the saturation of the thiophene ring with hydrogen.

Protocol: Catalytic Hydrogenation of 2-Methylthiophene

Objective: To synthesize this compound by reducing the aromatic ring of 2-methylthiophene.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic rings, including sulfur-containing heterocycles. It provides a high surface area for the reaction to occur efficiently.

-

Solvent: A non-reactive, inert solvent like ethanol or methanol is chosen to dissolve the starting material without interfering with the catalytic process.

-

Hydrogen Pressure: A pressurized hydrogen atmosphere is required to drive the reduction of the stable aromatic ring. The pressure ensures a sufficient concentration of hydrogen is available at the catalyst surface.

-

Temperature: Moderate heating is often applied to increase the reaction rate, though highly active catalysts can sometimes allow the reaction to proceed at room temperature.

Materials:

-

2-Methylthiophene (C₅H₆S)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (anhydrous)

-

Hydrogen (H₂) gas

-

Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Step-by-Step Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and properly assembled according to the manufacturer's instructions.

-

Charging the Reactor: In the reaction vessel, dissolve 2-methylthiophene (1.0 eq) in anhydrous ethanol. Add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate). Caution: Pd/C can be pyrophoric; handle with care, preferably under an inert atmosphere.

-

Sealing and Purging: Seal the vessel. Purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.

-

Pressurization: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Begin vigorous stirring and heat the mixture if necessary (e.g., to 50-60 °C). Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction may take several hours to complete.

-

Workup: Once the reaction is complete (i.e., hydrogen uptake ceases), cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to carefully remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The resulting crude liquid is this compound. Further purification can be achieved by distillation if required.

This self-validating protocol represents a standard, reliable method in organic synthesis, ensuring high yield and purity of the final product.

Visualizations

Caption: Chemical structure of this compound.

Caption: Workflow for the synthesis of 2-MeTHT.

Key Applications in Research and Industry

The utility of this compound spans several distinct fields, leveraging its unique chemical nature.

-

Flavor and Fragrance Industry: 2-MeTHT and its derivatives, such as 2-methyltetrahydrothiophen-3-one, are used as flavoring agents in the food industry.[3][8] They can impart desirable sulfurous, meaty, or savory notes to a variety of products, including snack foods, meat products, and soups.[7]

-

Pharmaceuticals and Drug Development: The tetrahydrothiophene ring is a valuable scaffold in medicinal chemistry. Thiophene derivatives are recognized as important heterocycles found in numerous biologically active compounds and are often used as bioisosteres for benzene rings.[9][10] 2-MeTHT serves as a key intermediate in the synthesis of more complex pharmaceutical compounds, where the sulfur atom can modulate properties like solubility, metabolism, and target binding.[3] Its derivatives have been investigated for a range of therapeutic activities, including antimicrobial and anti-tuberculosis applications.[9][11]

-

Organic Synthesis and Research: As a versatile sulfur-containing compound, 2-MeTHT is used as a building block in the synthesis of fine chemicals and agrochemicals.[3] Its ability to participate in various chemical reactions, such as nucleophilic substitutions, makes it a useful tool for constructing complex molecular architectures.[3] Furthermore, its relatively low toxicity and favorable environmental profile position it as a potentially safer alternative to other organosulfur compounds in certain applications.[3]

Conclusion

From its origins in the systematic exploration of thiophene chemistry, this compound has evolved into a valuable specialty chemical. Its straightforward synthesis, coupled with its unique properties, has secured its role in diverse fields, most notably as a flavor component and a pharmaceutical intermediate. For researchers and drug development professionals, 2-MeTHT represents a versatile and effective building block, and its full potential continues to be explored in the ongoing quest for novel materials and medicines.

References

-

This compound - Chem-Impex.

-

CAS 1795-09-1: this compound | CymitQuimica.

-

Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 - PubChem.

-

blackberry thiophenone 2-methyltetrahydrothiophen-3-one - The Good Scents Company.

-

2-Methylthiophene - Wikipedia.

-

This compound | C5H10S | CID 15711 - PubChem.

-

2-methyl thiolane, 1795-09-1 - The Good Scents Company.

-

US2450686A - Production of methyl thiophene - Google Patents.

-

This compound - CymitQuimica.

-

CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents.

-

Applications substituted 2-aminothiophenes in drug design - ResearchGate.

-

A Technical Guide to 2-Thiophenemethanol: Properties, Synthesis, and Applications in Drug Discovery - Benchchem.

-

Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis - PMC - NIH.

Sources

- 1. CAS 1795-09-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Methylthiophene - Wikipedia [en.wikipedia.org]

- 5. US2450686A - Production of methyl thiophene - Google Patents [patents.google.com]

- 6. This compound | C5H10S | CID 15711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. blackberry thiophenone, 13679-85-1 [thegoodscentscompany.com]

- 8. Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Methyltetrahydrothiophene in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Methyltetrahydrothiophene, a heterocyclic organic compound of increasing interest in pharmaceutical and specialty chemical synthesis. Recognizing the critical role of solvent selection in reaction kinetics, purification, and formulation, this document offers a comprehensive overview of this compound's miscibility with a wide range of common organic solvents. Where precise quantitative data is not publicly available, this guide employs theoretical principles, including the "like dissolves like" paradigm and estimations based on Hansen Solubility Parameters, to provide reliable solubility predictions. Furthermore, a detailed, field-tested experimental protocol for determining liquid-liquid miscibility is provided to empower researchers to ascertain solubility in their specific solvent systems.

Introduction: The Emerging Significance of this compound

This compound (CAS 1795-09-1), a sulfur-containing heterocyclic compound, is a valuable intermediate in organic synthesis.[1] Its saturated thiophane ring structure, substituted with a methyl group, imparts a unique combination of properties that are being increasingly leveraged in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Thiophene and its derivatives have a well-established history in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications.[2][3]

A thorough understanding of the solubility of this compound is paramount for chemists and chemical engineers. Solvent choice directly influences reaction rates, equilibrium positions, and the ease of product isolation and purification. In the context of drug development, solubility is a critical parameter for formulation, affecting bioavailability and the ultimate efficacy of a therapeutic agent. This guide is intended to serve as a practical resource for laboratory scientists, process chemists, and formulation experts, providing both a theoretical framework and actionable protocols for navigating the solubility landscape of this versatile building block.

Physicochemical Properties Governing Solubility

The solubility of a solute in a given solvent is dictated by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[4] To understand the solubility of this compound, we must first examine its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀S | [5] |

| Molecular Weight | 102.20 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 132-134 °C | [7] |

| logP (o/w) | 2.146 | [7] |

| Water Solubility | 1503 mg/L (at 25 °C) | [7] |

The relatively high octanol-water partition coefficient (logP) of 2.146 indicates that this compound is significantly more soluble in lipids (and nonpolar organic solvents) than in water.[7] This is consistent with its observed limited water solubility.[7] The presence of the sulfur atom in the saturated ring and the methyl group contribute to its overall low polarity.

Solubility Profile in Common Organic Solvents

Qualitative Solubility Assessment:

Based on the principle of "like dissolves like," this compound, as a low-polarity compound, is expected to be miscible with a wide array of common organic solvents.

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): this compound is soluble in alcohols.[7] While alcohols possess a polar hydroxyl group, their alkyl chains provide a nonpolar character that facilitates interaction with the hydrocarbon-like structure of this compound.

-